(2S)-2,3-dimethylbutanoic acid
Overview
Description
(2S)-2,3-Dimethylbutanoic acid, also known as isovaleric acid, is a short-chain fatty acid that is naturally produced in the human body. It is also found in a variety of foods, including cheese and some fruits and vegetables. The acid has a variety of functions in the body, ranging from energy production to acting as a neurotransmitter in the brain. In addition, it has been studied for its potential role in a variety of diseases and conditions, including obesity, diabetes, and certain neurological disorders.
Scientific Research Applications
Chemical Synthesis and Material Science
(2S)-2,3-dimethylbutanoic acid finds applications in the synthesis of complex compounds and in material science. For example, the reaction of ZrCl4 with 2,2-dimethylbutanoic acid leads to the formation of zirconium tetrakis(2,2-dimethylbutanoate), a compound that is volatile in vacuum. This property is advantageous for its use as a precursor in the preparation of inorganic materials by chemical vapor deposition, a process crucial for creating thin films and coatings in material science (Makhaev & Petrova, 2018).
Asymmetric Catalysis
The acid also plays a role in asymmetric catalysis. For example, the asymmetric catalytic hydrogenation of certain acids was studied to produce enantiomerically pure isoprenoid building blocks, a fundamental process in the synthesis of natural products and pharmaceuticals (Ostermeier et al., 2003).
Thermodynamics of Organic Compounds
Furthermore, the acid is used in studying the thermodynamics of organic compounds. The standard molar enthalpies of vaporization or sublimation of various monocarboxylic acids, including 2,2-dimethylbutanoic acid, were measured. This data is essential for developing predictive models for the behavior of organic compounds in different conditions (Verevkin, 2000).
Organic Synthesis
In organic synthesis, the acid has been utilized as a building block. For example, it's used in the solid-phase synthesis of phenol derivatives, demonstrating its versatility in creating diverse organic molecules (Davies et al., 2008).
Pharmaceutical Research
In pharmaceutical research, the acid's derivatives have been synthesized and evaluated for their ability to inhibit enzymes responsible for triglyceride biosynthesis. This is a significant area of study for addressing diseases related to lipid metabolism (Kadam et al., 2015).
properties
IUPAC Name |
(2S)-2,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15071-34-8 | |
Record name | 2,3-Dimethylbutanoic acid, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLBUTANOIC ACID, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22LU64H95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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